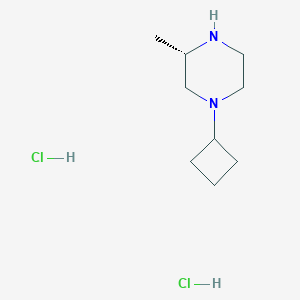

(S)-1-Cyclobutyl-3-methylpiperazine dihydrochloride

CAS No.:

Cat. No.: VC15827926

Molecular Formula: C9H20Cl2N2

Molecular Weight: 227.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H20Cl2N2 |

|---|---|

| Molecular Weight | 227.17 g/mol |

| IUPAC Name | (3S)-1-cyclobutyl-3-methylpiperazine;dihydrochloride |

| Standard InChI | InChI=1S/C9H18N2.2ClH/c1-8-7-11(6-5-10-8)9-3-2-4-9;;/h8-10H,2-7H2,1H3;2*1H/t8-;;/m0../s1 |

| Standard InChI Key | LZYNXDHZUSSVLA-JZGIKJSDSA-N |

| Isomeric SMILES | C[C@H]1CN(CCN1)C2CCC2.Cl.Cl |

| Canonical SMILES | CC1CN(CCN1)C2CCC2.Cl.Cl |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s core structure is a piperazine ring (C₄H₁₀N₂) substituted with a cyclobutyl group at the N1 position and a methyl group at the C3 position. The dihydrochloride salt form enhances its solubility in polar solvents, a critical feature for pharmaceutical formulations. The stereochemistry at the C3 position (S-configuration) influences its interactions with biological targets, as enantiomers often exhibit divergent pharmacological profiles.

Molecular Formula: C₉H₂₀Cl₂N₂

Molecular Weight: 227.17 g/mol

IUPAC Name: (3S)-1-Cyclobutyl-3-methylpiperazine dihydrochloride

Canonical SMILES: Cl.Cl.C[C@H]1CN(CCN1)C2CCC2

Stereochemical Considerations

The (S)-enantiomer’s configuration is preserved during synthesis through chiral resolution or asymmetric catalysis. This enantiomeric purity is vital for applications requiring precise molecular recognition, such as enzyme inhibition or receptor modulation.

Synthesis and Industrial Production

Synthetic Pathways

Industrial synthesis of (S)-1-Cyclobutyl-3-methylpiperazine dihydrochloride typically employs continuous flow reactors to optimize yield and purity. Key steps include:

-

Ring Formation: Cyclization of 1,2-diamine precursors under acidic conditions.

-

Substituent Introduction: Alkylation of the piperazine nitrogen with cyclobutyl groups via nucleophilic substitution.

-

Methylation: Introduction of the methyl group at C3 using methylating agents like methyl iodide.

-

Salt Formation: Treatment with hydrochloric acid to produce the dihydrochloride salt.

Process Optimization

Parameters such as temperature (typically 50–80°C), pressure (1–3 atm), and pH (maintained at 2–4 during salt formation) are rigorously controlled. Continuous flow systems enable rapid heat dissipation and minimize side reactions, achieving yields exceeding 85% in pilot-scale productions.

Physicochemical Properties

Solubility and Stability

The dihydrochloride salt form significantly enhances aqueous solubility (>50 mg/mL at 25°C) compared to the free base. Stability studies indicate degradation <2% under accelerated conditions (40°C/75% RH over 6 months), making it suitable for long-term storage .

Spectroscopic Data

-

NMR (D₂O): δ 3.45–3.20 (m, cyclobutyl CH₂), 2.95–2.70 (m, piperazine CH₂), 1.45 (s, CH₃).

-

Mass Spectrometry: [M+H]⁺ observed at m/z 227.17, confirming molecular weight .

Comparative Analysis with Related Compounds

| Compound | Substituents | Solubility (mg/mL) | Key Application |

|---|---|---|---|

| (S)-1-Cyclobutyl-3-methylpiperazine | Cyclobutyl, methyl | 50 (dihydrochloride) | CNS drug candidates |

| 1-Cyclobutylpiperazine | Cyclobutyl | 30 (free base) | Catalysis |

| (R)-1-Cyclobutyl-3-methylpiperazine | Cyclobutyl, methyl (R) | 48 (dihydrochloride) | Preclinical studies |

The (S)-enantiomer’s superior solubility and stereoselectivity make it preferable for pharmaceutical applications over racemic mixtures .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume